molecular formula C7H13NO2 B1449933 4-(1-Hydroxyethyl)piperidin-2-one CAS No. 1782898-74-1

4-(1-Hydroxyethyl)piperidin-2-one

Cat. No. B1449933
CAS RN: 1782898-74-1
M. Wt: 143.18 g/mol
InChI Key: GYIWKIBOIHRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxyethyl)piperidin-2-one is a compound with the molecular weight of 143.19 . It is an oil at room temperature .


Synthesis Analysis

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name of 4-(1-Hydroxyethyl)piperidin-2-one is 4-(1-hydroxyethyl)piperidin-2-one . The InChI code is 1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(1-Hydroxyethyl)piperidin-2-one is an oil at room temperature .

Scientific Research Applications

Drug Design and Pharmaceutical Applications

4-(1-Hydroxyethyl)piperidin-2-one: is a piperidine derivative, which is a significant class of compounds in the pharmaceutical industry. Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids . This compound can be used as a building block in the synthesis of various drugs due to its potential biological activity.

Synthesis of Biologically Active Piperidines

The compound serves as a precursor in the synthesis of biologically active piperidines. It can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have a wide range of pharmacological activities .

Development of Potential Drugs

Recent advances in the discovery and biological evaluation of potential drugs have highlighted the importance of piperidine moieties4-(1-Hydroxyethyl)piperidin-2-one could be used in the development of new drugs, especially as a synthetic intermediate in the creation of compounds with piperidine structures .

Asymmetric Hydrogenation Catalysts

This compound may also find application in the field of asymmetric hydrogenation, where piperidine derivatives are used as ligands in catalysts. These catalysts can facilitate the production of chiral molecules, which are crucial in the development of certain pharmaceuticals .

Design of Dual Inhibitors

Piperidine derivatives, including 4-(1-Hydroxyethyl)piperidin-2-one , can be designed as dual inhibitors for specific proteins or enzymes. For instance, they can be used in the design of inhibitors that target multiple kinases, which is valuable in cancer therapy .

Chemical Diversity in Molecular Frameworks

The compound contributes to the chemical diversity in molecular frameworks, which is essential for pharmacologically interesting compounds. Its inclusion in a molecular structure can lead to a variety of compositions with different biological activities .

Safety and Hazards

The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving 4-(1-Hydroxyethyl)piperidin-2-one.

properties

IUPAC Name

4-(1-hydroxyethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIWKIBOIHRODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Hydroxyethyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(1-Hydroxyethyl)piperidin-2-one
Reactant of Route 3
4-(1-Hydroxyethyl)piperidin-2-one
Reactant of Route 4
4-(1-Hydroxyethyl)piperidin-2-one
Reactant of Route 5
4-(1-Hydroxyethyl)piperidin-2-one
Reactant of Route 6
4-(1-Hydroxyethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.